

BODIPY™ TR Methyl Ester: A Technical Guide to its Spectral Properties and Applications

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Compound of Interest

Compound Name: BODIPY TR methyl ester

Cat. No.: B1147954

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For Researchers, Scientists, and Drug Development Professionals

BODIPY™ TR methyl ester is a highly versatile, red-fluorescent lipophilic dye renowned for its utility as a vital counterstain in fluorescence microscopy, particularly in studies involving green fluorescent protein (GFP). Its robust photostability and distinct spectral properties make it an invaluable tool for visualizing cellular and tissue architecture in living and fixed specimens. This guide provides an in-depth overview of its core spectral characteristics, detailed experimental protocols, and logical workflows for its application.

Core Spectral Properties

The unique photophysical characteristics of BODIPY™ TR methyl ester, including its high molar extinction coefficient and quantum yield, contribute to its bright fluorescence. A notable feature is that its spectral properties show minimal sensitivity to solvent polarity, ensuring consistent performance across various experimental conditions.^[1]

Property	Value	Notes
Maximum Excitation (λ_{ex})	589 - 598 nm	Compatible with standard Texas Red® filter sets and 561 nm or 568 nm laser lines.[2][3]
Maximum Emission (λ_{em})	616 - 625 nm	Well-separated from the emission of green fluorophores like GFP.[2][3]
Molar Extinction Coefficient (ϵ)	$\sim 69,000 \text{ cm}^{-1}\text{M}^{-1}$	Indicates high efficiency of light absorption.[3]
Fluorescence Quantum Yield (Φ)	~ 0.9	Represents a high efficiency of converting absorbed light into emitted fluorescence.[3]
Recommended Excitation Source	561 nm or 568 nm laser	Ideal for confocal laser-scanning microscopy.[2]

Note: Spectral properties can be influenced by the local environment. The values presented are based on measurements in common solvents.

Cellular Localization and Applications

BODIPY™ TR methyl ester readily permeates the membranes of live cells.[2] Its lipophilic nature leads to its accumulation in endomembranous organelles, including the endoplasmic reticulum and Golgi apparatus, while not strongly localizing in the plasma membrane.[3][4][5] This staining pattern provides an excellent morphological context, revealing:

- The shapes of individual cells within tissues.[1][2]
- The boundaries of organ-forming tissues.[1][2]
- The location and shape of cell nuclei, which remain unstained, providing contrast.[1][2]

A key application is its use as a counterstain for GFP-expressing cells. The significant spectral separation between BODIPY™ TR methyl ester and GFP minimizes bleedthrough, enabling clear dual-channel imaging.[6] This is particularly valuable for visualizing the cellular dynamics

of morphogenesis in living organisms, such as transgenic zebrafish embryos.[6] Furthermore, the dye is retained after paraformaldehyde fixation, expanding its use to fixed-tissue applications.[2][7]

Experimental Protocols

Protocols must be optimized for specific cell types and experimental conditions. The following are general guidelines for common applications.

Live Cell Staining for Microscopy

This protocol is a starting point for cultured mammalian cells.

Reagents:

- BODIPY™ TR methyl ester stock solution (e.g., 5 mM in DMSO)
- Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or complete cell culture medium
- 4% formaldehyde in PBS (for optional fixation)

Procedure:

- Prepare Staining Solution: Dilute the BODIPY™ TR methyl ester stock solution to a final working concentration of 0.1–1.0 μM in pre-warmed (37°C) HBSS or medium. Optimal concentration should be determined empirically.[3]
- Cell Preparation: Grow cells on coverslips or in imaging-compatible dishes. Before staining, remove the culture medium and wash the cells once with the staining buffer (HBSS or medium).
- Staining: Add the staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.[3][8]
- Wash: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed HBSS or medium to remove any unbound dye.[8]

- Imaging: The cells are now ready for live imaging using a fluorescence microscope equipped with filters suitable for Texas Red®.
- (Optional) Fixation: After washing, cells can be fixed with 4% formaldehyde for 15 minutes at room temperature.[3] Following fixation, wash the cells with PBS. Note that permeabilization with detergents like Triton X-100 may extract the dye.[3]

Zebrafish Embryo Staining

This protocol is adapted for vital imaging of zebrafish embryos.[2]

Reagents:

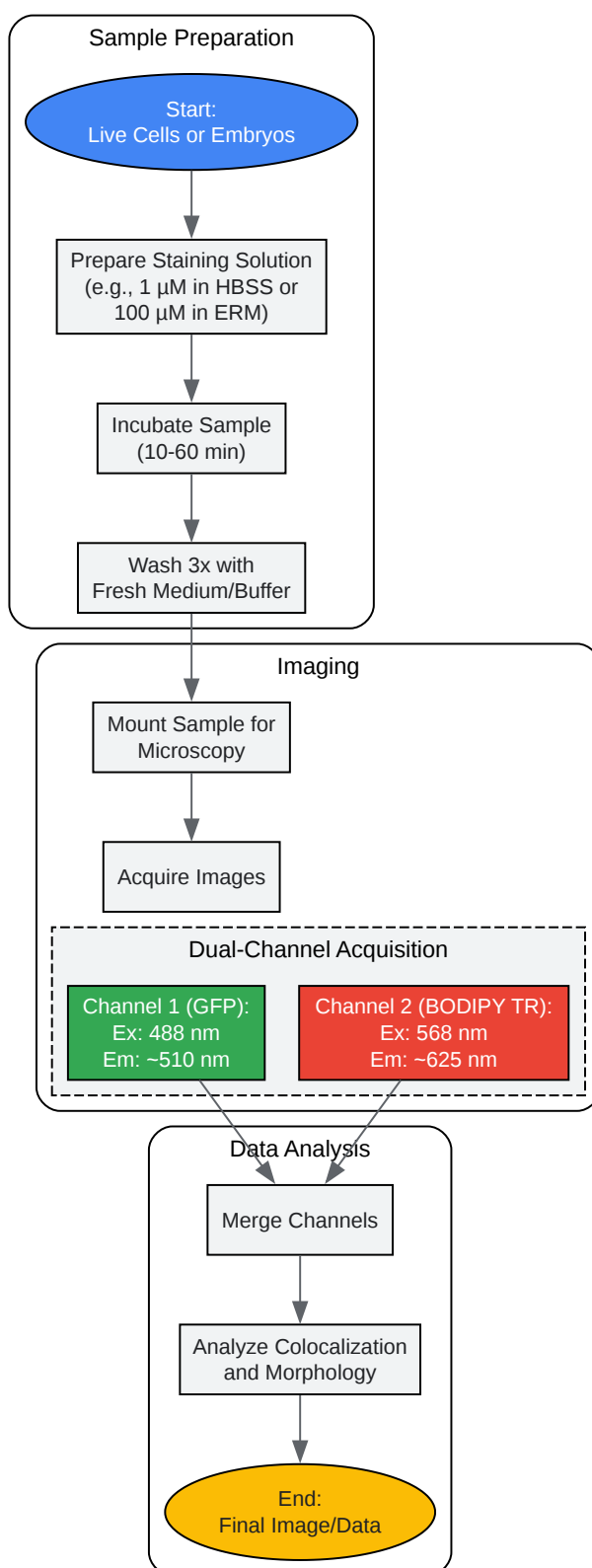
- BODIPY™ TR methyl ester stock solution (5 mM in DMSO)
- Embryo Rearing Medium (ERM), buffered with 5 mM HEPES, pH 7.2

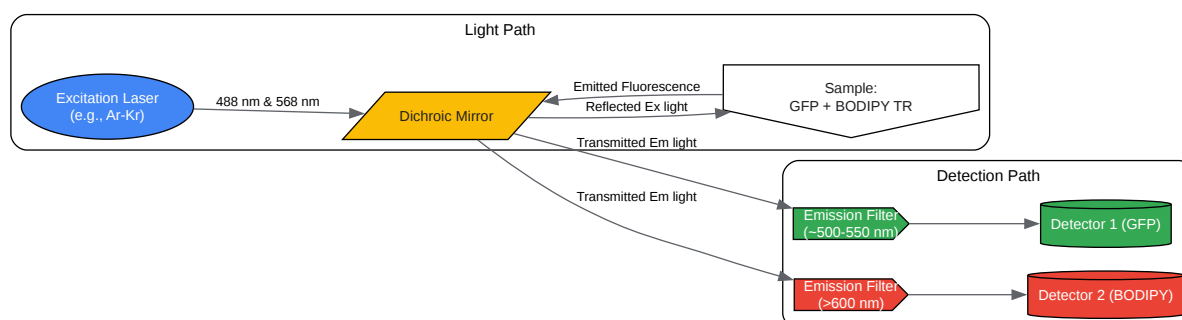
Procedure:

- Prepare Staining Solution: Dilute the 5 mM stock solution 1:50 in ERM to create a final staining solution of 100 µM BODIPY™ TR methyl ester with 2% DMSO.[2]
- Staining: Transfer zebrafish embryos into the staining solution and incubate for 1 hour at 28°C, protected from light.[2]
- Wash: After incubation, transfer the embryos through three successive washes of fresh ERM to remove excess dye.[2]
- Mounting and Imaging: Mount the embryos in an appropriate imaging chamber. For dual-channel imaging with GFP, use simultaneous excitation at 488 nm (for GFP) and 568 nm (for BODIPY™ TR methyl ester).[2]

Experimental and Imaging Workflow

The following diagrams illustrate the general workflows for sample preparation and dual-channel confocal imaging.





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